molecular formula C19H21N5O3 B2362113 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone CAS No. 1904312-06-6

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone

Cat. No.: B2362113
CAS No.: 1904312-06-6
M. Wt: 367.409
InChI Key: RFDBWPFSOXNHAV-UHFFFAOYSA-N
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Description

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Synthetic approaches for compounds related to pyrazole and oxadiazole derivatives have been extensively studied. These compounds are synthesized through reactions involving various nucleophiles, leading to the formation of derivatives with potential biological activities. For instance, the synthesis of hydroxy pyrazole and hydroxy oxazole derivatives has been explored due to their potential as anticancer agents (Gouhar & Raafat, 2015). Similarly, the synthesis of isoxazole, 1,2,4-oxadiazole, and pyrazol-methanone oxime derivatives from certain precursors has led to compounds evaluated for their antibacterial activity (Sangepu et al., 2016).

Antimicrobial and Anticancer Properties

Research has demonstrated the antimicrobial and anticancer properties of pyrazole derivatives. A study on (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones showed these compounds exhibit good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole, with methoxy group-containing compounds showing high activity (Kumar et al., 2012).

Molecular Docking and Anticancer Evaluation

Molecular docking studies have been performed on pyrazoline incorporated isoxazole derivatives, identifying compounds with significant binding affinity towards human DHFR (dihydrofolate reductase). These studies are crucial for anticancer drug development, as they help in understanding the interaction between potential drugs and their targets (Radhika et al., 2020).

Corrosion Inhibition

Apart from biological activities, pyrazole derivatives have also been investigated for their application in corrosion inhibition. For example, certain pyrazole derivatives have been found to be effective corrosion inhibitors for mild steel in hydrochloric acid solution, with efficiency increasing with concentration (Yadav et al., 2015).

Crystal Packing and Interaction Analysis

The study of crystal packing and non-covalent interactions in 1,2,4-oxadiazole derivatives highlights the role of lone pair-π interactions and halogen bonds in their supramolecular architectures, providing insights into the design of molecules with desired physical and chemical properties (Sharma et al., 2019).

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-12-20-17(27-22-12)15-11-24(10-14(15)13-7-5-4-6-8-13)19(25)16-9-23(2)21-18(16)26-3/h4-9,14-15H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDBWPFSOXNHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CN(N=C4OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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